molecular formula C16H26ClNO2 B063145 Tramadol hydrochloride CAS No. 194602-08-9

Tramadol hydrochloride

Cat. No.: B063145
CAS No.: 194602-08-9
M. Wt: 299.83 g/mol
InChI Key: PPKXEPBICJTCRU-XMZRARIVSA-N
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Description

Tramadol hydrochloride is a centrally acting synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is known for its dual mechanism of action, functioning both as an opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor. This unique combination makes this compound effective in managing pain while also exhibiting a lower risk of addiction compared to other opioids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tramadol hydrochloride involves the reaction of a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid in the presence of a catalytic amount of water. This process can be carried out without the use of carcinogenic solvents like 1,4-dioxane, making it safer and more environmentally friendly .

Industrial Production Methods: In industrial settings, this compound is produced through a one-pot process that involves the reaction of the aforementioned mixture with hydrochloric acid. This method is advantageous due to its simplicity, safety, and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tramadol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Tramadol hydrochloride exerts its effects through a dual mechanism:

Comparison with Similar Compounds

Uniqueness: Tramadol hydrochloride is unique due to its dual mechanism of action, which combines opioid receptor agonism with serotonin-norepinephrine reuptake inhibition. This makes it effective in managing pain with a lower risk of addiction compared to other opioids .

Biological Activity

Tramadol hydrochloride is a centrally acting analgesic that exhibits both opioid and non-opioid mechanisms of action. It is primarily used for the management of moderate to severe pain, particularly in chronic conditions such as osteoarthritis. This article delves into the biological activity of tramadol, including its pharmacokinetics, efficacy, safety, and case studies that highlight its clinical relevance.

Tramadol functions as a mu-opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor (SNRI) . Its dual action allows it to provide analgesia through multiple pathways:

  • Opioid Activity : Tramadol binds to the mu-opioid receptors, albeit with lower affinity compared to traditional opioids. The primary metabolite, O-desmethyltramadol (M1), exhibits significantly higher affinity for these receptors, enhancing its analgesic effects .
  • Monoaminergic Activity : By inhibiting the reuptake of serotonin and norepinephrine, tramadol increases the levels of these neurotransmitters in the synaptic cleft, contributing to its pain-relieving properties .

Pharmacokinetics

Tramadol is administered orally and has a bioavailability of approximately 75%. It undergoes significant first-pass metabolism, leading to variable plasma concentrations. Key pharmacokinetic parameters include:

ParameterValue
Cmax (Plasma concentration) 300 μg/L after 100 mg oral dose
Tmax (Time to peak concentration) 1.6-1.9 hours
Half-life 5-6 hours
Bioavailability ~75%

Steady-state concentrations are typically achieved within two days of regular dosing. Importantly, tramadol does not exhibit self-induction, which means its metabolism does not accelerate with continued use .

Case Study: Chronic Knee Osteoarthritis Pain

A multicenter, randomized, double-blind study evaluated the efficacy and safety of a novel bilayer formulation of this compound (65% sustained-release/35% immediate-release) in patients with chronic knee osteoarthritis pain. Key findings included:

  • Patient Population : 249 patients entered the dose-escalation phase; 160 were randomized for the double-blind phase (79 tramadol, 81 placebo).
  • Efficacy Results :
    • Kaplan-Meier analysis indicated tramadol's superiority over placebo (log-rank p = 0.042).
    • The cumulative retention rate was significantly higher in the tramadol group (83.7% vs. 69.0%) .
Outcome MeasureTramadol Group (%)Placebo Group (%)
Inadequate analgesic effect15.430.9
Cumulative retention rate83.769.0
  • Adverse Events : Commonly reported adverse effects included nausea, vomiting, constipation, somnolence, and dizziness .

Safety Profile

Tramadol is generally considered to have a lower potential for abuse compared to traditional opioids. However, it is not without risks:

  • Adverse Effects : A significant proportion of patients (80.6%) reported adverse events during open-label periods; however, rates decreased in controlled settings .
  • Withdrawal Symptoms : Some studies indicate mild withdrawal symptoms upon cessation after high doses (600 mg), suggesting a need for cautious tapering in long-term users .

Properties

IUPAC Name

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-XMZRARIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023691, DTXSID60933340
Record name Tramadol hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID7023691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36282-47-0, 148229-78-1, 22204-88-2
Record name Tramadol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36282-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tramadol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tramadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122
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Record name CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE.
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMADOL HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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